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Tetraboron silicide - 12007-81-7

Tetraboron silicide

Catalog Number: EVT-336917
CAS Number: 12007-81-7
Molecular Formula: BSi
Molecular Weight: 38.90 g/mol
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Product Introduction

Applications in Various Fields

High-Temperature Oxidation Resistance

B4Si's primary application lies in its exceptional ability to resist oxidation at high temperatures. This makes it a suitable material for use in environments where oxidative damage is a concern, such as in aerospace engineering and industrial processes that involve high-temperature operations8.

Medical Applications

While B4Si itself does not have direct medical applications, the research on tetrandrine, an alkaloid used to treat silicosis, provides insights into the potential medical applications of related compounds. Tetrandrine has been shown to have cytotoxic effects on macrophages, which may be relevant to its protective actions in human fibrosing silicosis1. It also inhibits the activation of phagocytic cells, which play a role in the development of silica-induced fibrosis2. Additionally, tetrandrine has been observed to inhibit the development of experimental silicosis in rats3, and it possesses antiproliferative and apoptotic effects on human hepatoma cell lines4. These findings suggest that compounds related to B4Si could have therapeutic potential in treating diseases characterized by inflammation and fibrosis.

Inflammation and Fibrosis

Tetrandrine, which is structurally distinct from B4Si but relevant due to its association with silicosis treatment, has been found to alleviate silicosis by inhibiting NLRP3 inflammasome activation in lung macrophages5. This indicates that related compounds could be developed to target inflammatory pathways in pulmonary diseases. Moreover, tetrandrine's cardiovascular effects, such as its antihypertensive action and vasodilatory properties, are attributed to its calcium channel antagonism6. This suggests that B4Si derivatives could potentially be explored for cardiovascular applications.

Antioxidant Properties

The antioxidant activity of tetrandrine, which is an alkaloid with a different chemical structure from B4Si, has been studied for its ability to inhibit quartz-induced lipid peroxidation9. This property is significant for preventing oxidative stress, which is a common issue in various diseases and could be a point of interest for developing B4Si-related compounds with antioxidant capabilities.

Anti-Adherence Effects

Tetrandrine has also been shown to inhibit the adherence of human neutrophils and monocytes, which may contribute to its effectiveness in treating silicosis10. This anti-adherence effect could be beneficial in preventing the recruitment of inflammatory cells into lesions, suggesting another potential application area for B4Si-related compounds in the treatment of inflammatory diseases.

Source and Classification

Tetraboron silicide is typically synthesized from elemental boron and silicon through high-temperature reactions. It falls under the classification of metallic silicides, which exhibit semiconducting properties and are used in electronic and thermoelectric applications. The compound is recognized for its potential in enhancing the performance of materials used in extreme conditions due to its thermal stability and mechanical strength.

Synthesis Analysis

Methods of Synthesis

Tetraboron silicide can be synthesized through several methods:

  1. Direct Reaction: The most common method involves the direct reaction of elemental boron and silicon powders at elevated temperatures (approximately 1500-1800°C) in a vacuum or inert atmosphere to prevent oxidation. This process allows for the formation of tetraboron silicide as a solid product.
  2. Chemical Vapor Deposition: In industrial settings, chemical vapor deposition (CVD) can be employed. This method involves the reaction of gaseous precursors containing boron and silicon, which decompose on a heated substrate to form tetraboron silicide.
  3. Solid-State Reactions: Another approach is to combine boron and silicon powders under high temperature and pressure conditions, facilitating the formation of tetraboron silicide through solid-state reactions.

Technical Details

The synthesis requires precise control over temperature and atmosphere to ensure the purity and yield of tetraboron silicide. The reaction kinetics can be influenced by factors such as particle size, precursor concentration, and reaction time.

Molecular Structure Analysis

Structure of Tetraboron Silicide

Tetraboron silicide has a complex crystalline structure that can be described as a three-dimensional network where boron atoms are interconnected with silicon atoms. The arrangement contributes to its mechanical properties and stability at high temperatures.

Structural Data

  • Molecular Formula: B4SiB_4Si
  • Molar Mass: Approximately 79.81 g/mol
  • Crystal System: Orthorhombic
  • Lattice Parameters: Specific lattice parameters can vary based on synthesis conditions but generally exhibit significant bonding angles that contribute to its structural integrity.
Chemical Reactions Analysis

Types of Reactions

Tetraboron silicide participates in various chemical reactions:

  1. Oxidation: When exposed to air or oxygen at temperatures above 800°C, it forms a superficial oxide layer, producing boron oxide (B2O3B_2O_3) and silicon dioxide (SiO2SiO_2).
  2. Reduction: The compound can be reduced by hydrogen gas at high temperatures, yielding elemental boron and silicon.
  3. Substitution Reactions: Tetraboron silicide can react with halogens (e.g., fluorine, chlorine) at elevated temperatures, leading to the formation of boron halides (e.g., BF3BF_3, BCl3BCl_3) and silicon halides (e.g., SiF4SiF_4, SiCl4SiCl_4).

Technical Details

The oxidation process typically results in a protective oxide layer that enhances its stability in oxidative environments, while reduction reactions are significant for recycling processes involving silicon and boron.

Mechanism of Action

Process Overview

The mechanism of action for tetraboron silicide primarily involves physical interactions rather than biochemical pathways. Its applications often leverage its ability to convert heat into electricity, particularly in thermoelectric devices.

Data on Action Environment

The efficacy of tetraboron silicide is influenced by environmental factors such as temperature and pressure. Under optimal conditions, it demonstrates excellent thermal conductivity and electrical performance.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a gray or black solid.
  • Melting Point: High melting point suitable for extreme conditions.
  • Density: Approximately 2.5 g/cm³.

Chemical Properties

  • Stability: Stable under inert atmospheres; reacts with oxygen at elevated temperatures.
  • Solubility: Insoluble in water; reacts with strong acids or bases.

Relevant data indicate that tetraboron silicide exhibits significant thermal stability, making it ideal for high-temperature applications.

Applications

Tetraboron silicide finds diverse applications in scientific fields:

  1. Thermoelectric Materials: Used in devices that convert waste heat into electrical energy.
  2. High-Temperature Coatings: Employed in protective coatings for materials exposed to extreme thermal environments.
  3. Semiconductors: Investigated for use in semiconductor technologies due to its unique electronic properties.

The ongoing research into tetraboron silicide continues to reveal new potential applications, particularly in energy conversion technologies and advanced materials engineering.

Synthesis Methodologies of Tetraboron Silicide

Solid-State Reaction Techniques

Solid-state reaction between elemental boron and silicon powders remains the most fundamental and widely investigated route for B₄Si production. This approach leverages direct diffusion and reaction at elevated temperatures.

Direct Elemental Synthesis (Boron-Silicon Composites)

The process involves intimately mixing high-purity amorphous boron powder and silicon powder in a stoichiometric ratio corresponding to the B₄Si phase (approximately 78.3 wt% B, 21.7 wt% Si). Particle size and homogeneity of the initial mixture are critical factors influencing reaction kinetics and final product purity. The blended powders are typically compacted into pellets to enhance inter-particle contact. Reaction proceeds according to:4B + Si → B₄SiEarly investigations, such as those leading to the patent US3138468A, established that this reaction requires temperatures significantly exceeding 1000°C to initiate and proceed to completion [1]. Achieving phase-pure B₄Si necessitates careful control over stoichiometry and reaction conditions, as other silicide phases (e.g., B₆Si, B₃Si) can form as intermediates or competing products [5] [8].

Temperature and Atmosphere Optimization (Inert Gas vs. Vacuum)

Temperature is the paramount parameter controlling the solid-state reaction. Studies show that reaction initiation occurs around 1300°C, but completion often requires temperatures between 1350°C and 1450°C [1] [8]. Holding time at the peak temperature (typically 1-5 hours) allows diffusion to achieve homogeneity.The reaction atmosphere profoundly impacts product purity and yield. An inert argon atmosphere is most commonly employed to prevent oxidation of the highly reactive boron and silicon reactants, and the resulting B₄Si product [1]. While vacuum can also be used to minimize gaseous impurities, potential silicon volatilization at the required high temperatures can lead to deviations from stoichiometry. Patents and studies highlight argon as the preferred atmosphere for consistent production of high-purity B₄Si [1] . Post-synthesis, excess unreacted silicon is sometimes removed by treatment with chlorine vapor at around 430°C, exploiting the higher volatility of silicon chlorides compared to boron chlorides [5].

Metastable Phase Formation and Phase Transformation Kinetics

The boron-silicon phase diagram is complex, and the formation of B₄Si occurs via potential metastable intermediates. Computational studies suggest that amorphous B₄Si (a-B₄Si) may form under certain non-equilibrium conditions and possesses a slightly lower formation energy than its crystalline counterpart (c-B₄Si) in specific configurations, although the crystalline phase is thermodynamically stable under standard synthesis temperatures [5]. The kinetics of the transformation from mixed elements (or from other boride/silicide intermediates) to crystalline B₄Si involves nucleation and growth processes sensitive to local atomic arrangements and diffusion rates. Pentagonal-like configurations observed in simulated a-B₄Si models indicate local structural differences that could influence transformation pathways [5]. Understanding these kinetics is crucial for controlling phase purity and preventing the persistence of undesired secondary phases that can degrade high-temperature performance.

Table 1: Key Parameters and Outcomes in Solid-State Synthesis of B₄Si

ParameterTypical Range/ChoiceImpact on SynthesisCommonly Observed Phases
B:Si Ratio4:1 (stoichiometric)Deviation promotes B-rich (e.g., B₆Si) or Si-rich phasesB₄Si (target), B₆Si, Si
Reaction Temperature1350°C - 1450°CHigher T promotes completion & grain growthB₄Si, B₆Si (if incomplete)
AtmosphereHigh-Purity ArgonPrevents oxidation, maintains stoichiometryPure B₄Si
Holding Time1 - 5 hoursLonger times improve homogeneityB₄Si (increased crystallinity)
Cooling RateFurnace cooling or controlledSlow cooling may promote crystal growthCrystalline B₄Si

Powder Metallurgical Approaches

Powder metallurgy (PM) techniques are essential for transforming synthesized B₄Si powder into dense, usable shapes (e.g., crucibles, nozzles, armor components) exhibiting the compound's intrinsic properties.

The process begins with the preparation of phase-pure B₄Si powder, typically via solid-state reaction as described in Section 1.1. This powder is then milled and classified to achieve the desired particle size distribution for shaping. Common consolidation techniques include:

  • Cold Pressing and Sintering: Powders are pressed uniaxially or isostatically into "green" shapes at room temperature. Subsequent sintering occurs at high temperatures (often approaching the synthesis temperature, e.g., 1400-1600°C) in an inert atmosphere (Ar). Solid-state diffusion during sintering bonds particles and increases density. Achieving near-theoretical density can be challenging due to the covalent nature of B₄Si, which limits diffusivity.
  • Hot Pressing: Significantly higher densities are achievable by combining heat and pressure. Powder is loaded into a die (commonly graphite) and heated under uniaxial pressure (typically 20-40 MPa) in vacuum or inert gas. Temperatures range from 1700°C to 2000°C. Pressure application plastically deforms particles and enhances diffusion pathways, leading to near-theoretical densities (>95%) and improved mechanical properties [2] [3] [6].
  • Reactive Hot Pressing: In some cases, the elemental boron and silicon powders can be mixed and simultaneously reacted and densified in a single hot-pressing step. This requires careful optimization of heating cycles and pressure application timing relative to the reaction kinetics.

Shapes fabricated via PM techniques, particularly hot pressing, demonstrate exceptional performance: oxidation resistance in air exceeding 100 hours at 1370°C and remarkable thermal shock resistance evidenced by survival through repeated rapid quenches from 1370°C to room temperature without cracking [2] [3] [6]. This combination makes PM-processed B₄Si highly suitable for ultra-high-temperature structural applications.

Table 2: Properties of Powder Metallurgy Processed B₄Si Shapes

Processing MethodTypical Density (% Theoretical)Key AdvantagesDemonstrated Performance
Cold Press & Sinter70 - 85%Simpler equipment, complex shapes possibleLower strength, limited oxidation resistance
Hot Pressing> 95%High density, improved strength & toughnessOxidation resistance >100h @ 1370°C; Excellent thermal shock resistance
Reactive Hot Press> 90%Single-step synthesis & shaping; potentially lower TRequires precise control; Properties comparable to HP

Chemical Vapor Deposition (CVD) for Thin Films and Coatings

CVD enables the deposition of adherent B₄Si coatings onto complex-shaped substrates, providing surface protection against extreme environments. This process relies on the vapor-phase transport of boron and silicon precursors, their decomposition, and reaction at a heated substrate surface.

Common precursor systems include:

  • Halide-Based Systems: Mixtures like BCl₃/SiCl₄/H₂ or BCl₃/SiH₄/H₂. Hydrogen acts as a reducing agent and carrier gas. The reaction typically proceeds as:BCl₃(g) + SiCl₄(g) + H₂(g) → B₄Si(s) + HCl(g) (simplified)
  • Borane-Silane Systems: Systems using diborane (B₂H₆) and silane (SiH₄) or chlorosilanes (e.g., SiH₃Cl). These often operate at lower temperatures than halide systems but require careful handling due to pyrophoricity. Reactions can be complex, involving intermediate species like silylboranes.

A critical patent (US3455745A) details methods for coating objects, particularly carbon-based substrates like graphite or carbon-carbon composites, with B₄Si using CVD . Key process variables include:

  • Substrate Temperature: Dictates precursor decomposition rates and adatom mobility. Temperatures typically range from 800°C to 1200°C, with higher temperatures generally promoting denser, more crystalline coatings. Precise control is needed to avoid substrate degradation.
  • Precursor Ratios and Concentration: The B:Si ratio in the gas phase must be carefully controlled (often slightly boron-rich) to deposit stoichiometric B₄Si and avoid silicon-rich or boron-rich deposits. Total gas flow rates and partial pressures influence growth rate and uniformity.
  • Total Pressure: Can range from low pressure (LP-CVD, <100 Torr) for improved uniformity on complex shapes to atmospheric pressure (AP-CVD) for higher deposition rates. Reduced pressure often enhances step coverage.
  • Reactor Geometry and Gas Flow Dynamics: Critical for achieving uniform coating thickness, especially on complex components.

The resulting B₄Si coatings provide effective oxidation protection for substrates at very high temperatures, acting as a diffusion barrier against oxygen ingress. The microstructure (columnar vs. equiaxed grains, porosity, crystallinity) significantly influences coating performance and is tunable via CVD parameters .

Mechanochemical Synthesis and Nanostructuring

While extensively documented for other borides and silicides, mechanochemical synthesis (high-energy ball milling) for the direct production of B₄Si is less prominently featured in the core literature examined compared to solid-state, PM, and CVD routes. However, the principles and findings from related systems suggest its potential and challenges.

Mechanochemistry involves inducing solid-state chemical reactions through the transfer of mechanical energy (e.g., impacts between grinding media). Milling elemental boron and silicon powders could potentially initiate the reaction:4B + Si → B₄SiThis route could offer advantages:

  • Lower Synthesis Temperature: Reactions may initiate or proceed at temperatures significantly lower than conventional solid-state synthesis due to the creation of highly reactive, defective particles and intimate mixing.
  • Nanostructuring: Inherent production of fine or nanocrystalline powders, potentially enhancing sinterability for PM or altering catalytic/electronic properties.
  • Formation of Metastable Phases: High-energy milling can create non-equilibrium phases or supersaturated solid solutions.

Challenges specific to B₄Si synthesis via milling include:

  • Contamination: Wear from milling media (e.g., steel, WC) is a significant concern, introducing impurities detrimental to high-temperature properties.
  • Phase Control: Achieving pure, single-phase B₄Si nanocrystals is difficult; mixtures of amorphous phases, boron, silicon, or other silicides (B₆Si, B₃Si) are common. The phase transformation kinetics from milled products to crystalline B₄Si upon annealing require careful study.
  • Scalability and Powder Handling: Processing fine or nanopowders requires specialized equipment and handling procedures to prevent oxidation or pyrophoricity.

Although direct reports on B₄Si nanostructuring via mechanochemistry within the provided sources are limited, the demonstrated sensitivity of B-Si phase formation to mechanical energy input in other contexts and the ongoing research in mechanochemical synthesis of complex ceramics suggest this as an area for future development, particularly for applications where nanostructure confers advantages (e.g., specific electronic properties, enhanced sinterability) [5].

Properties

CAS Number

12007-81-7

Product Name

Tetraboron silicide

IUPAC Name

boron;silicon

Molecular Formula

BSi

Molecular Weight

38.90 g/mol

InChI

InChI=1S/B.Si

InChI Key

CFOAUMXQOCBWNJ-UHFFFAOYSA-N

SMILES

[B].[B].[B].[B].[Si]

Canonical SMILES

[B].[Si]

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